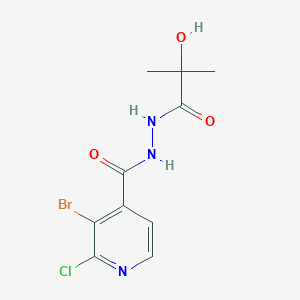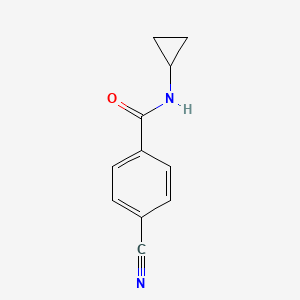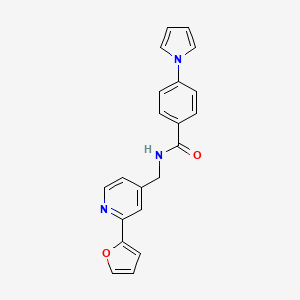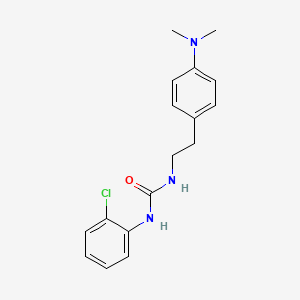
3-Bromo-2-chloro-N'-(2-hydroxy-2-methylpropanoyl)pyridine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-chloro-N'-(2-hydroxy-2-methylpropanoyl)pyridine-4-carbohydrazide, also known as BCPH, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown potential in the development of new drugs due to its unique properties and mechanism of action.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-N'-(2-hydroxy-2-methylpropanoyl)pyridine-4-carbohydrazide involves the inhibition of various enzymes and proteins that are involved in the progression of diseases. 3-Bromo-2-chloro-N'-(2-hydroxy-2-methylpropanoyl)pyridine-4-carbohydrazide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. It has also been shown to inhibit the activity of protein kinase C (PKC), which is a protein that is involved in the regulation of cell growth and differentiation. Moreover, 3-Bromo-2-chloro-N'-(2-hydroxy-2-methylpropanoyl)pyridine-4-carbohydrazide has been found to inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease.
Biochemical and Physiological Effects:
3-Bromo-2-chloro-N'-(2-hydroxy-2-methylpropanoyl)pyridine-4-carbohydrazide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the aggregation of amyloid-beta peptides, and protect dopaminergic neurons from oxidative stress. Moreover, 3-Bromo-2-chloro-N'-(2-hydroxy-2-methylpropanoyl)pyridine-4-carbohydrazide has been found to inhibit the activity of HDACs and PKC, which are enzymes and proteins that play a key role in the progression of diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Bromo-2-chloro-N'-(2-hydroxy-2-methylpropanoyl)pyridine-4-carbohydrazide in lab experiments include its unique properties and mechanism of action, which make it a promising candidate for the development of new drugs. Moreover, the synthesis method of 3-Bromo-2-chloro-N'-(2-hydroxy-2-methylpropanoyl)pyridine-4-carbohydrazide is efficient and reproducible, which makes it easy to obtain in large quantities. However, the limitations of using 3-Bromo-2-chloro-N'-(2-hydroxy-2-methylpropanoyl)pyridine-4-carbohydrazide in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the study of 3-Bromo-2-chloro-N'-(2-hydroxy-2-methylpropanoyl)pyridine-4-carbohydrazide. One direction is to further investigate its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study the safety and efficacy of 3-Bromo-2-chloro-N'-(2-hydroxy-2-methylpropanoyl)pyridine-4-carbohydrazide in animal models and human clinical trials. Moreover, the development of new analogs of 3-Bromo-2-chloro-N'-(2-hydroxy-2-methylpropanoyl)pyridine-4-carbohydrazide with improved properties and efficacy is another future direction for the study of this compound.
Conclusion:
In conclusion, 3-Bromo-2-chloro-N'-(2-hydroxy-2-methylpropanoyl)pyridine-4-carbohydrazide is a chemical compound that has shown promising results in the development of new drugs. Its unique properties and mechanism of action make it a promising candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. However, further studies are needed to determine its safety and efficacy in animal models and human clinical trials. The development of new analogs of 3-Bromo-2-chloro-N'-(2-hydroxy-2-methylpropanoyl)pyridine-4-carbohydrazide with improved properties and efficacy is another future direction for the study of this compound.
Synthesis Methods
The synthesis method of 3-Bromo-2-chloro-N'-(2-hydroxy-2-methylpropanoyl)pyridine-4-carbohydrazide involves the reaction of 3-bromo-2-chloropyridine-4-carboxylic acid with N'-acetyl-N-hydroxyurea in the presence of triethylamine. The resulting product is then treated with 2-methyl-2-propanol and hydrochloric acid to yield 3-Bromo-2-chloro-N'-(2-hydroxy-2-methylpropanoyl)pyridine-4-carbohydrazide. This synthesis method has been reported in several scientific journals and has been found to be efficient and reproducible.
Scientific Research Applications
3-Bromo-2-chloro-N'-(2-hydroxy-2-methylpropanoyl)pyridine-4-carbohydrazide has been extensively studied for its potential use in the development of new drugs. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 3-Bromo-2-chloro-N'-(2-hydroxy-2-methylpropanoyl)pyridine-4-carbohydrazide has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been shown to inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease. Moreover, 3-Bromo-2-chloro-N'-(2-hydroxy-2-methylpropanoyl)pyridine-4-carbohydrazide has been found to protect dopaminergic neurons from oxidative stress, which is a hallmark of Parkinson's disease.
properties
IUPAC Name |
3-bromo-2-chloro-N'-(2-hydroxy-2-methylpropanoyl)pyridine-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClN3O3/c1-10(2,18)9(17)15-14-8(16)5-3-4-13-7(12)6(5)11/h3-4,18H,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAISLSJRJCAEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NNC(=O)C1=C(C(=NC=C1)Cl)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-chloro-N'-(2-hydroxy-2-methylpropanoyl)pyridine-4-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2845171.png)
![N-(4-butylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2845172.png)
![5-(2-Methylpyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2845173.png)
![N'-(4-ethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2845174.png)
![N-[2-(1-butylbenzimidazol-2-yl)ethyl]-4-hydroxybutanamide](/img/structure/B2845175.png)
![8-((2,4-Difluorophenyl)sulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2845176.png)




![N-cyclohexyl-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2845189.png)
![6-[(2-methoxyphenyl)methyl]-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2845190.png)